

# Application Notes & Protocols: Isomalt in Hot-Melt Extrusion (HME)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Isomalt*

Cat. No.: B1678288

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction: **Isomalt**, a disaccharide sugar alcohol, is gaining attention as a promising carrier for pharmaceutical formulations prepared via hot-melt extrusion (HME).<sup>[1][2]</sup> It is a crystalline, non-hygroscopic excipient composed of an equimolar mixture of 1-O- $\alpha$ -D-glucopyranosyl-D-mannitol-dihydrate (GPM) and 6-O- $\alpha$ -D-glucopyranosyl-D-sorbitol (GPS).<sup>[2][3][4]</sup> Its favorable thermal properties, low hygroscopicity, good taste, and ability to enhance the solubility of certain active pharmaceutical ingredients (APIs) make it a viable alternative to traditional polymeric carriers in HME processes.<sup>[1][5][6][7]</sup>

HME processing transforms crystalline **isomalt** into an amorphous form, which can significantly improve its tabletting properties and be used to create amorphous solid dispersions (ASDs) of poorly soluble drugs.<sup>[5][8][9][10]</sup> This document provides detailed application notes and protocols for utilizing **isomalt** in HME for pharmaceutical applications.

## Physicochemical Properties of Isomalt for HME

**Isomalt**'s suitability for HME is dictated by its thermal and physical characteristics.

Understanding these properties is crucial for defining the processing window.

| Property                     | Value                                       | Notes & Significance for HME                                                                                                                                                                      |
|------------------------------|---------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Melting Point (Tm)           | 145 - 150 °C[3][4]                          | Defines the lower limit for the processing temperature to ensure complete melting and drug dissolution.                                                                                           |
| Decomposition Temperature    | > 160 °C[3]                                 | Sets the upper limit for the processing temperature to avoid thermal degradation of the carrier.[3]                                                                                               |
| Glass Transition Temp (Tg)   | ~ 60 °C (for the amorphous state)[4]        | Important for the stability of the final amorphous extrudate. Storage below Tg is required to prevent recrystallization.                                                                          |
| Melt Viscosity               | Very Low[1][2]                              | The low viscosity of molten isomalt facilitates processing and allows for direct moulding or casting of tablets from the melt.[1][2]                                                              |
| Hygroscopicity               | Low (absorbs minimal water up to 85% RH)[3] | This property contributes to the physical stability of isomalt-based formulations.[3] However, the amorphous form created by HME is more susceptible to moisture-induced recrystallization.[5][8] |
| Thermal & Chemical Stability | Very Good[3][11]                            | Isomalt is chemically stable for years under normal conditions and shows no molecular changes when melted.[3][11] It is resistant to acids and microbial influences.[3][11]                       |

## Application in Hot-Melt Extrusion

**Isomalt** serves as a hydrophilic carrier in HME, primarily for the development of amorphous solid dispersions to enhance the dissolution of poorly soluble drugs.[2][5]

**Key Process & Outcome:** The HME process utilizes heat and shear to melt the **isomalt** and disperse the API within it.[12][13] Upon cooling, the molten mixture solidifies, trapping the API in an amorphous state within the amorphous **isomalt** matrix.[5][8] This transformation from a crystalline to an amorphous system is the primary mechanism for improving dissolution rates and bioavailability.[14]



[Click to download full resolution via product page](#)

Challenges: The primary challenge with extruded **isomalt** is the potential for recrystallization of the amorphous phase, particularly in the presence of atmospheric moisture.[5][8] This can lead to agglomeration of the powdered extrudate and a decrease in the dissolution advantage over time.[8] Careful control of post-extrusion storage conditions is therefore critical.

## Experimental Protocols

This section outlines a general protocol for preparing and characterizing **isomalt**-based extrudates.

### Protocol 1: Preparation of Isomalt-Based Solid Dispersions via HME

#### 1. Materials & Equipment:

- **Isomalt** (e.g., galenIQ™ 990)[5]
- Active Pharmaceutical Ingredient (API)
- Co-rotating Twin-Screw Extruder (e.g., 11 mm Prism EuroLab)[12][13]
- Blender (e.g., V-blender)
- Milling equipment (e.g., comminuting mill)[12]
- Sieves (e.g., USP mesh screen #35)[12]

#### 2. Pre-Extrusion Preparation:

- Accurately weigh the required amounts of **isomalt** and API. A common drug loading for initial trials is between 10-50% w/w.[5]
- Combine the materials in a blender and mix for 15-20 minutes to ensure a homogenous physical mixture.

#### 3. Hot-Melt Extrusion Process:

- Set up the extruder with a suitable screw configuration, typically including conveying and mixing zones.[12][13]
- Establish the temperature profile for the extruder barrel. Based on **isomalt**'s thermal properties, a profile can be set as follows:
  - Feed Zone: 40-60 °C[15]
  - Transition/Compression Zones: 90-130 °C[15]
  - Metering/Die Zones: 145-155 °C (This must be above **isomalt**'s T<sub>m</sub> but below its decomposition temperature).[3]
- Set the screw speed. A typical starting range is 50-150 RPM.[12]
- Calibrate the powder feeder to deliver the physical mixture at a consistent rate.
- Start the extruder and allow the system to reach thermal equilibrium.
- Begin feeding the powder blend into the extruder. Monitor the process parameters (torque, pressure, melt temperature) to ensure a stable extrusion process.[12]

#### 4. Post-Extrusion Processing:

- Collect the extrudate strands on a conveyor belt and allow them to cool to ambient temperature.[12]
- Mill the cooled, brittle extrudates into a powder using a comminuting mill.[12]
- Sieve the milled powder to obtain a uniform particle size distribution.[12]
- Store the final powder in airtight containers with desiccant to protect from moisture.[12]

[Click to download full resolution via product page](#)

## Protocol 2: Characterization of Isomalt Extrudates

### 1. Differential Scanning Calorimetry (DSC):

- Purpose: To confirm the amorphous nature of the extrudate and determine its glass transition temperature (Tg).
- Method:
  - Accurately weigh 5-10 mg of the milled extrudate into an aluminum DSC pan and seal it.
  - Heat the sample under a nitrogen purge from ambient temperature to ~180 °C (above the melting point of **isomalt**) at a rate of 10 °C/min.
  - Cool the sample rapidly to below the expected Tg (e.g., 0 °C).
  - Reheat the sample at 10 °C/min to ~180 °C. The Tg is observed as a stepwise change in the heat flow during the second heating scan. The absence of a melting endotherm confirms the amorphous state.[8][16]

### 2. X-Ray Powder Diffraction (XRPD):

- Purpose: To verify the absence of crystallinity in the API and **isomalt** after extrusion.
- Method:
  - Pack the milled extrudate powder into a sample holder.
  - Scan the sample over a 2θ range of 5° to 40°.
  - An amorphous sample will show a characteristic "halo" pattern, whereas a crystalline sample will exhibit sharp Bragg peaks.[5][8]

### 3. In Vitro Dissolution Testing:

- Purpose: To compare the dissolution rate of the API from the HME solid dispersion against the pure drug or a physical mixture.
- Method:

- Use a USP Apparatus I (basket) or II (paddle).[17]
- The dissolution medium should be selected based on the API's properties (e.g., 900 mL of 0.1 N HCl or phosphate buffer).[18]
- Maintain the temperature at  $37 \pm 0.5$  °C.
- Add a precisely weighed amount of the extrudate powder (or a tablet compressed from it) to the dissolution vessel.
- Withdraw samples at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).
- Analyze the API concentration in the samples using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
- Studies show that drug release from **isomalt**-based extrudates can be very rapid, with over 80% release within 20 minutes for some formulations.[19]

## Formulation Data and Performance

The following table summarizes data from studies using **isomalt** in HME.

| Formulation                         | Drug (Loading)        | Key Finding                                                                                                                                                           | Performance Outcome                                                                                |
|-------------------------------------|-----------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------|
| Isomalt / Paracetamol               | Paracetamol (50% w/w) | Co-extrusion transformed isomalt into an amorphous form, dramatically improving tabletting properties.[5][8][19]                                                      | Hard tablets with fast dissolution (>80% release in 20 min) were produced.[8][19]                  |
| Isomalt / Hydrochlorothiazide (HCT) | HCT (1% w/w)          | HCT was rendered amorphous in the isomalt carrier after extrusion.[19]                                                                                                | Moulded tablets yielded a fast dissolution rate, with ~60% of HCT released within 20 minutes.[19]  |
| Isomalt / Indomethacin (IMC)        | IMC (up to 30% w/w)   | Isomalt was a suitable carrier for preparing solid dispersions by the melt method, showing better physical stability than PVP-based dispersions at high humidity.[14] | Dissolution rates were significantly increased compared to the physical mixture and pure drug.[14] |

#### Conclusion:

**Isomalt** is a versatile and effective carrier for hot-melt extrusion, offering a viable path to producing amorphous solid dispersions with enhanced dissolution rates and improved tabletability.[5][8] Its well-defined thermal properties, low melt viscosity, and good stability profile make it an attractive excipient for HME applications.[1][2][3] However, researchers must remain cognizant of the potential for moisture-induced recrystallization of the amorphous form and implement appropriate controls in post-extrusion handling and storage to ensure long-term product stability.[5][8]

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Isomalt als neuer Träger schmelzextrudierter Produkte [macau.uni-kiel.de]
- 2. Isomalt als neuer Träger schmelzextrudierter Produkte [macau.uni-kiel.de]
- 3. Isomalt | 64519-82-0 [chemicalbook.com]
- 4. akjournals.com [akjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. Fabrication and Evaluation of Isomalt-Based Microfibers as Drug Carrier Systems | MDPI [mdpi.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. Direct compression properties of melt-extruded isomalt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hot Melt Extrusion: Development of an Amorphous Solid Dispersion for an Insoluble Drug from Mini-scale to Clinical Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Isomalt | C12H24O11 | CID 3034828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. egrove.olemiss.edu [egrove.olemiss.edu]
- 13. mdpi.com [mdpi.com]
- 14. Preparation, Characterization and Stability Studies of Glassy Solid Dispersions of Indomethacin using PVP and Isomalt as carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Evaluation of drug release from coated pellets based on isomalt, sugar, and microcrystalline cellulose inert cores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 19. Direct compression and moulding properties of co-extruded isomalt/drug mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes & Protocols: Isomalt in Hot-Melt Extrusion (HME)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1678288#application-of-isomalt-in-hot-melt-extrusion-processes>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)